N-(4-acetamidophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
Scientific Research Applications
Synthesis and Molecular Modeling
Compounds within this chemical class, including various N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamides, have been synthesized through heterocyclization processes. These syntheses involve structural and spectral studies using Density Functional Theory (DFT) calculations, highlighting their chemical reactivity and potential for further modifications. The molecular modeling of such compounds, particularly imidazothiadiazole analogs, has shown promising results in cytotoxic activities against cancer cell lines, suggesting their potential in anticancer drug development (Sraa Abu-Melha, 2021).
Antibacterial and Anticancer Applications
Research into N-phenylacetamide derivatives containing 4-arylthiazole moieties has demonstrated significant in vitro antibacterial activities. These studies have identified promising compounds capable of rupturing bacterial cell membranes, indicating their potential as antibacterial agents. Additionally, certain derivatives have shown excellent nematicidal activities, further broadening their potential applications in pest control and agricultural protection (Hui Lu, Xia Zhou, Lei Wang, Linhong Jin, 2020).
Enzyme Inhibition for Therapeutic Targeting
The exploration of enzyme inhibitors, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, has been a significant focus. These compounds target specific enzymes like kidney-type glutaminase (GLS), crucial for cancer cell metabolism. Through structural modifications, researchers have aimed to enhance the potency and solubility of these inhibitors, offering insights into developing more effective cancer treatments (K. Shukla, D. Ferraris, A. Thomas, et al., 2012).
Potential for Modification and Diverse Biological Activities
Studies have also investigated the modification of biologically active compounds by integrating fluorine-containing heterocycles. These modifications aim to enhance the biological activity and pharmacological profile of the compounds, demonstrating the versatility and potential of this chemical class in drug design and development (V. Sokolov, A. Aksinenko, 2012).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O3S2/c1-11(27)21-13-6-8-14(9-7-13)22-16(28)10-30-19-26-25-18(31-19)24-17(29)23-15-4-2-12(20)3-5-15/h2-9H,10H2,1H3,(H,21,27)(H,22,28)(H2,23,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKQULXYKSKHQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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